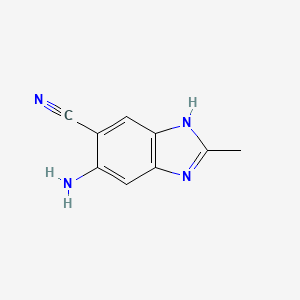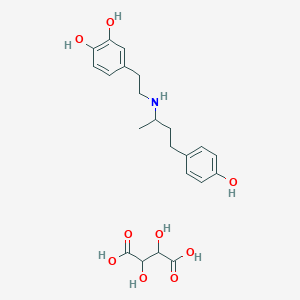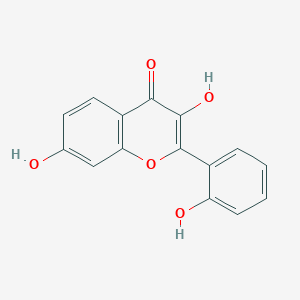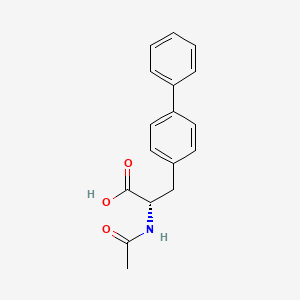
(S)-1-(2,5-Bis(trifluoromethyl)phenyl)butan-1-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-1-(2,5-Bis(trifluoromethyl)phenyl)butan-1-amine hydrochloride is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a butan-1-amine backbone with two trifluoromethyl groups attached to a phenyl ring, making it a valuable subject of study in organic chemistry and related disciplines.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(2,5-Bis(trifluoromethyl)phenyl)butan-1-amine hydrochloride typically involves multiple steps, starting from commercially available precursors. One common approach is the Friedel-Crafts alkylation of 2,5-bis(trifluoromethyl)benzene with a suitable butan-1-amine derivative under acidic conditions. The reaction is often catalyzed by Lewis acids such as aluminum chloride or boron trifluoride.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-1-(2,5-Bis(trifluoromethyl)phenyl)butan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce secondary or tertiary amines.
Wissenschaftliche Forschungsanwendungen
(S)-1-(2,5-Bis(trifluoromethyl)phenyl)butan-1-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of advanced materials and specialty chemicals.
Wirkmechanismus
The mechanism of action of (S)-1-(2,5-Bis(trifluoromethyl)phenyl)butan-1-amine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Known for its use as an organocatalyst in organic transformations.
3,5-Bis(trifluoromethyl)phenyl-substituted pyrazole derivatives: Studied for their antimicrobial properties.
Uniqueness
(S)-1-(2,5-Bis(trifluoromethyl)phenyl)butan-1-amine hydrochloride stands out due to its specific structural features, such as the presence of two trifluoromethyl groups on the phenyl ring, which impart unique chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C12H14ClF6N |
|---|---|
Molekulargewicht |
321.69 g/mol |
IUPAC-Name |
1-[2,5-bis(trifluoromethyl)phenyl]butan-1-amine;hydrochloride |
InChI |
InChI=1S/C12H13F6N.ClH/c1-2-3-10(19)8-6-7(11(13,14)15)4-5-9(8)12(16,17)18;/h4-6,10H,2-3,19H2,1H3;1H |
InChI-Schlüssel |
AMZRSYXGKSZQIV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(C1=C(C=CC(=C1)C(F)(F)F)C(F)(F)F)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(2E)-N-({2-[(4-chloro-2-methylphenoxy)acetyl]hydrazinyl}carbonothioyl)-3-(furan-2-yl)prop-2-enamide](/img/structure/B14802003.png)
![(5Z)-5-[[4-(Acetyloxy)-3,5-difluorophenyl]methylene]-3,5-dihydro-2,3-dimethyl-4H-imidazol-4-one](/img/structure/B14802016.png)

![(2E)-N'-{[(1,6-dibromonaphthalen-2-yl)oxy]acetyl}-3-(4-fluorophenyl)prop-2-enehydrazide](/img/structure/B14802023.png)
![3-[2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl]-2-sulfanylidene-4a,5,6,7,8,8a-hexahydro-1H-quinazolin-4-one](/img/structure/B14802026.png)


![2-Amino-1-[2-[[cyclopropyl(methyl)amino]methyl]pyrrolidin-1-yl]propan-1-one](/img/structure/B14802038.png)
![benzhydryl (3R)-3-formyl-3-methyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B14802041.png)
![[(1R,2R,12S)-3,10-dihydroxy-1,5-dimethyl-4-oxospiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-2-yl]methyl acetate](/img/structure/B14802042.png)
